Seldomycin factor 5 trisulfate hexahydrate

Description

Seldomycin factor 5 trisulfate hexahydrate is a member of the seldomycin family, which belongs to the aminoglycoside class of antibiotics. This compound is known for its potent antibacterial properties, particularly against aminoglycoside-resistant bacteria .

Properties

CAS No. |

56276-26-7 |

|---|---|

Molecular Formula |

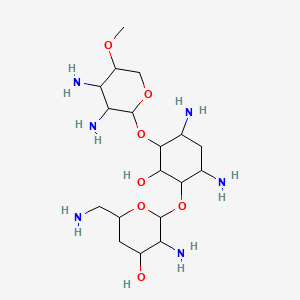

C18H38N6O7 |

Molecular Weight |

450.5 g/mol |

IUPAC Name |

3-amino-6-(aminomethyl)-2-[4,6-diamino-3-(3,4-diamino-5-methoxyoxan-2-yl)oxy-2-hydroxycyclohexyl]oxyoxan-4-ol |

InChI |

InChI=1S/C18H38N6O7/c1-27-10-5-28-17(13(24)12(10)23)30-15-7(20)3-8(21)16(14(15)26)31-18-11(22)9(25)2-6(4-19)29-18/h6-18,25-26H,2-5,19-24H2,1H3 |

InChI Key |

HJKXMQLJTKUBMG-UHFFFAOYSA-N |

Canonical SMILES |

COC1COC(C(C1N)N)OC2C(CC(C(C2O)OC3C(C(CC(O3)CN)O)N)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of seldomycin factor 5 involves several steps, including the displacement of a sulfonate ester to form 3’-epi-seldomycin factor 5. The removal of the hydroxyl group is achieved using the Barton procedure . The synthetic route typically involves the use of sodium iodide in dimethylformamide, leading to high yields of the desired product .

Industrial Production Methods: Industrial production of seldomycin factor 5 is primarily achieved through fermentation using Streptomyces hofunensis. The fermentation process is optimized by altering cultural conditions and using mutant strains resistant to specific analogues . The presence of Bacto-Peptone in the fermentation medium is crucial for high yields .

Chemical Reactions Analysis

Types of Reactions: Seldomycin factor 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. The removal of the 3’-hydroxyl group via displacement of a sulfonate ester is a notable reaction .

Common Reagents and Conditions: Common reagents used in the reactions of seldomycin factor 5 include sodium iodide, dimethylformamide, and Raney nickel . The Barton procedure is frequently employed for the removal of hydroxyl groups .

Major Products Formed: The major products formed from the reactions of seldomycin factor 5 include 3’-epi-seldomycin factor 5 and 3’-deoxyseldomycin factor 5 . These derivatives exhibit enhanced antibacterial activity against resistant strains .

Scientific Research Applications

Seldomycin factor 5 has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationships of aminoglycosides . In biology and medicine, it is employed to investigate mechanisms of bacterial resistance and to develop new antibiotics . Industrially, seldomycin factor 5 is used in the production of derivatives with improved antibacterial properties .

Mechanism of Action

The mechanism of action of seldomycin factor 5 involves binding to the bacterial ribosome, thereby inhibiting protein synthesis. This binding disrupts the translation process, leading to bacterial cell death . The compound targets the 30S subunit of the ribosome, preventing the formation of functional proteins .

Comparison with Similar Compounds

Seldomycin factor 5 is unique due to its potent activity against aminoglycoside-resistant bacteria. Similar compounds include kanamycin, gentamicin, and tobramycin . While these antibiotics share a similar mechanism of action, seldomycin factor 5 exhibits superior activity against resistant strains due to its structural modifications .

Biological Activity

Seldomycin factor 5 trisulfate hexahydrate is an aminoglycoside antibiotic derived from the actinomycete Streptomyces hofunensis. This compound has garnered attention due to its potent antibacterial properties against a variety of Gram-positive and Gram-negative bacteria. This article explores its biological activity, mechanisms of action, and relevant research findings.

1. Overview of Seldomycin Factor 5

Seldomycin factor 5 is part of a new class of aminoglycoside antibiotics, which are characterized by their ability to inhibit bacterial protein synthesis. The chemical structure of seldomycin factor 5 is represented as C18H38N6O7, and it exists as a trisulfate hexahydrate. Its production was first reported in a study that detailed the isolation of this antibiotic from soil samples .

2.1 Spectrum of Activity

Seldomycin factor 5 exhibits broad-spectrum antibacterial activity, particularly effective against:

- Gram-positive bacteria : Such as Staphylococcus aureus (including MRSA) and Enterococcus spp.

- Gram-negative bacteria : Including members of the Enterobacteriaceae family like Escherichia coli and Klebsiella pneumoniae.

The compound has shown significant in vitro and in vivo efficacy, making it a promising candidate for treating various bacterial infections .

| Bacterial Species | Activity Level |

|---|---|

| Staphylococcus aureus | Highly Susceptible |

| Escherichia coli | Highly Susceptible |

| Klebsiella pneumoniae | Moderately Susceptible |

| Pseudomonas aeruginosa | Moderately Susceptible |

| Enterococcus faecalis | Variable Susceptibility |

The mechanism by which seldomycin factor 5 exerts its antibacterial effects involves:

- Binding to the bacterial ribosome : This binding disrupts protein synthesis, leading to cell death.

- Increased membrane permeability : The compound enhances the permeability of the bacterial cell membrane, facilitating the uptake of the antibiotic into the cell .

4.1 In Vitro Studies

A study demonstrated that seldomycin factor 5 was more effective than other aminoglycosides against certain resistant strains, showcasing its potential in treating infections caused by multidrug-resistant bacteria .

4.2 In Vivo Efficacy

In vivo studies indicated that treatment with seldomycin factor 5 significantly reduced bacterial load in infected animal models, suggesting its potential for clinical applications .

6. Conclusion

This compound represents a promising addition to the arsenal of antibiotics available for treating bacterial infections. Its broad-spectrum activity, effective mechanisms of action, and potential for overcoming resistance make it a subject of ongoing research. Future studies should focus on elucidating its safety profile and exploring its efficacy in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.